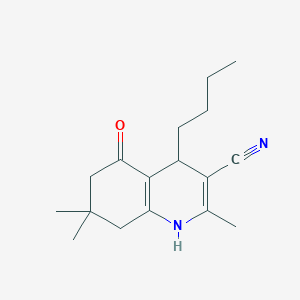

4-Butyl-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Description

4-Butyl-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a polyhydroquinoline derivative characterized by a bicyclic quinoline core substituted with a butyl group at position 4, methyl groups at positions 2 and 7,7, and a nitrile moiety at position 2.

Properties

IUPAC Name |

4-butyl-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O/c1-5-6-7-12-13(10-18)11(2)19-14-8-17(3,4)9-15(20)16(12)14/h12,19H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYVKIQMLTVKMHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1C(=C(NC2=C1C(=O)CC(C2)(C)C)C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butyl-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-butyl-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline with cyanogen bromide in the presence of a base can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Nitrile Group (C≡N)

-

Hydrolysis : Under acidic or basic conditions, the nitrile group may hydrolyze to amides, carboxylic acids, or ketones.

-

Reduction : Catalytic hydrogenation or LiAlH4 could reduce the nitrile to a primary amine.

-

Alkylation : The nitrile may participate in nucleophilic substitution or addition reactions (e.g., with Grignard reagents).

Ketone Group (C=O)

-

Aldol Condensation : The ketone could undergo cross-aldol reactions with aldehydes or ketones to form α,β-unsaturated carbonyl compounds .

-

Grignard Addition : Grignard reagents (e.g., R-MgBr) may add to the carbonyl group, forming alcohols after protonation.

Quinoline Core

-

Electrophilic Substitution : The aromatic quinoline ring may undergo electrophilic substitution (e.g., nitration, bromination) at positions ortho or para to the nitrogen atom.

-

Coordination Chemistry : The nitrogen atom in the quinoline ring could act as a ligand for metal ions (e.g., Fe, Cu).

Reaction Pathways and Conditions

Stability and Degradation

-

Thermal Stability : The compound’s bicyclic structure and electron-deficient quinoline ring suggest moderate thermal stability.

-

pH Sensitivity : The ketone and nitrile groups may undergo hydrolysis under extreme acidic/basic conditions.

-

Light Sensitivity : Quinoline derivatives are generally stable to light but may degrade under prolonged UV exposure.

Limitations and Gaps

-

Direct Reaction Data : No explicit experimental data for this compound exists in the provided sources.

-

Regioselectivity : Predicting substitution patterns on the quinoline core requires further testing.

-

Toxicity : Safety data (e.g., mutagenicity, cytotoxicity) are not available.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of quinoline derivatives as anticancer agents. For instance, compounds similar to 4-butyl-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile have been synthesized and tested for their ability to inhibit epidermal growth factor receptor (EGFR) activity. These compounds were effective against cancer cell lines such as HepG2 and MCF-7 with IC50 values indicating significant cytotoxicity . The mechanism involves the inhibition of cell proliferation through the modulation of key signaling pathways.

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Research indicates that similar quinoline derivatives exhibit inhibition against various bacterial strains by targeting microbial DNA gyrase. This makes them promising candidates for developing new antimicrobial agents . The minimum inhibitory concentration (MIC) values obtained from these studies suggest that these compounds can be effective against resistant strains of bacteria.

Synthetic Pathways and Characterization

The synthesis of this compound involves several steps that include cyclization and functional group modifications. Characterization techniques such as NMR spectroscopy and X-ray crystallography have been employed to confirm the structure and purity of synthesized compounds .

Case Study 1: Anticancer Screening

A study focusing on novel quinoline derivatives demonstrated that compounds structurally related to 4-butyl-2,7,7-trimethyl-5-oxo exhibited potent anticancer activity. The synthesized compounds were tested against multiple cancer cell lines with promising results indicating their potential as therapeutic agents .

Case Study 2: Antimicrobial Efficacy

In another research effort aimed at evaluating antimicrobial properties, derivatives of quinoline were screened against Mycobacterium smegmatis and Pseudomonas aeruginosa. The results showed significant activity with some compounds achieving low MIC values that suggest their potential utility in treating infections caused by these pathogens .

Mechanism of Action

The mechanism of action of 4-Butyl-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mechanism .

Comparison with Similar Compounds

Research Findings and Trends

Substituent Effects :

- Electron-withdrawing groups (e.g., Cl, Br ) enhance electrophilic reactivity, while electron-donating groups (e.g., methoxy ) improve solubility and bioactivity.

- Bulky substituents (e.g., cyclohexyl ) may sterically hinder interactions in biological systems.

Synthetic Advancements: Ionic liquid catalysts (e.g., [H₂-DABCO][HSO₄]₂) and magnetic nanocomposites reduce reaction times and improve yields .

Unresolved Challenges: Limited data exist on the target compound’s toxicity, pharmacokinetics, and industrial-scale synthesis.

Biological Activity

4-Butyl-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile (CAS No. 860611-69-4) is a synthetic compound belonging to the class of hexahydroquinoline derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific compound based on recent studies and findings.

The molecular formula of 4-butyl-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolinecarbonitrile is with a molecular weight of 272.39 g/mol. The compound features a quinoline structure that is known for its pharmacological potential.

Antioxidant Activity

Recent studies have indicated that hexahydroquinoline derivatives exhibit significant antioxidant properties. The presence of multiple functional groups in the structure of 4-butyl-2,7,7-trimethyl-5-oxo contributes to its ability to scavenge free radicals and reduce oxidative stress in biological systems.

Anti-inflammatory Effects

Research has shown that compounds with similar structures possess anti-inflammatory properties. For instance, derivatives of 1,4-dihydropyridine (1,4-DHP) have been reported to mediate inflammation effectively. The hexahydroquinoline framework may enhance these effects by modulating inflammatory pathways and cytokine production .

Anticancer Potential

Hexahydroquinolines have been investigated for their anticancer activities. In vitro studies suggest that this compound can inhibit the proliferation of cancer cells through various mechanisms such as inducing apoptosis and inhibiting angiogenesis. Notably, structural modifications in similar compounds have led to enhanced efficacy against different cancer cell lines .

Antimicrobial Activity

The antimicrobial properties of hexahydroquinolines have also been documented. Compounds in this class show activity against a range of pathogens including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Case Studies and Research Findings

Q & A

Q. What are the most reliable synthetic routes for 4-butyl-substituted hexahydroquinolinecarbonitriles, and how can reaction conditions be optimized?

Answer: The compound can be synthesized via Hantzsch-like multicomponent reactions involving aldehydes, β-ketoesters, and nitriles. For example:

- Methodology : React 3-aminocrotononitrile with a substituted aldehyde (e.g., 4-butylbenzaldehyde) and a cyclic ketone (e.g., dimedone) in ethanol or acetic acid under reflux (6–12 hours). Catalysts like ammonium acetate improve yield .

- Optimization : Monitor reaction progress via TLC, and adjust solvent polarity (e.g., ethanol vs. toluene) to control reaction rate. Purify via recrystallization from ethanol or column chromatography .

Q. What spectroscopic techniques are critical for structural elucidation of hexahydroquinolinecarbonitrile derivatives?

Answer:

- NMR : Use - and -NMR to confirm substituent positions and ring conformations. For example, the 4-butyl group shows characteristic triplet signals in -NMR (δ 0.8–1.5 ppm) .

- X-ray crystallography : Resolve stereochemistry and hydrogen-bonding patterns (e.g., N–H⋯O interactions in dimeric structures) .

- Mass spectrometry : Confirm molecular ion peaks and fragmentation patterns (e.g., loss of the nitrile group at m/z 27) .

Q. How should researchers screen for preliminary biological activity in this compound class?

Answer:

- Antimicrobial assays : Use agar diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Compare inhibition zones to standard drugs like ampicillin .

- Antioxidant testing : Employ DPPH radical scavenging assays at concentrations of 10–100 µM. Note that electron-donating substituents (e.g., methoxy groups) enhance activity .

Advanced Research Questions

Q. How can computational methods improve the design of hexahydroquinolinecarbonitriles with enhanced bioactivity?

Answer:

- QSAR modeling : Correlate substituent properties (e.g., logP, Hammett constants) with bioactivity using software like MOE or Schrödinger. Validate predictions with in vitro assays .

- Docking studies : Simulate interactions with target proteins (e.g., calcium channels or microbial enzymes) to prioritize substituents for synthesis .

Q. What strategies resolve contradictions in reported biological activity data across structurally similar derivatives?

Answer:

- Standardized protocols : Re-test compounds under identical conditions (e.g., pH, temperature) to eliminate variability.

- Substituent analysis : Compare meta- vs. para-substituted phenyl rings using crystallographic data to assess steric/electronic effects .

- Synergistic studies : Evaluate combination therapies (e.g., with antibiotics) to identify potentiating effects .

Q. How can reaction mechanisms for hexahydroquinolinecarbonitrile synthesis be validated experimentally?

Answer:

- Kinetic studies : Monitor intermediates via in situ FTIR or HPLC to identify rate-determining steps (e.g., enamine formation).

- Isotopic labeling : Use -labeled nitriles to trace cyclization pathways .

- DFT calculations : Model transition states to predict regioselectivity in multi-component reactions .

Q. What advanced techniques characterize the solid-state stability of this compound?

Answer:

Q. How should researchers address discrepancies in spectroscopic data between synthetic batches?

Answer:

- Batch comparison : Use high-resolution mass spectrometry (HRMS) to confirm purity (>95%) and rule out byproducts.

- Solvent effects : Repeat NMR in deuterated DMSO vs. CDCl₃ to identify solvent-induced shifts .

- Crystallographic validation : Compare unit cell parameters with literature data to confirm structural consistency .

Q. What safety protocols are essential for handling nitrile-containing quinoline derivatives?

Answer:

Q. How can researchers leverage crystallographic data to predict solubility and formulation challenges?

Answer:

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that influence solubility.

- Co-crystallization : Screen with coformers (e.g., succinic acid) to enhance aqueous solubility .

Methodological Notes

- Data Sources : Prioritize crystallographic databases (e.g., CCDC) and peer-reviewed journals over commercial platforms.

- Contradictions : Address conflicting data via meta-analysis of substituent effects and rigorous experimental replication.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.